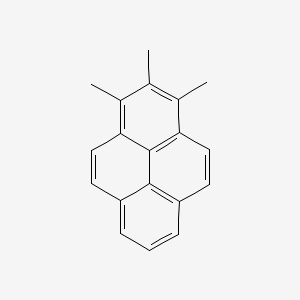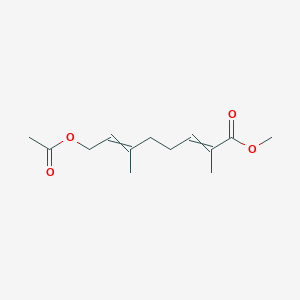
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is a chemical compound with the molecular formula C13H20O4. It is a derivative of geranic acid, which is a naturally occurring monoterpenoid. This compound is known for its distinct structural features, including the presence of two double bonds in the E,E-configuration and an acetyloxy group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- typically involves the esterification of geranic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The reaction conditions generally include:
Temperature: 25-50°C
Catalyst: Acid catalyst for esterification, base catalyst for acetylation
Solvent: Methanol for esterification, dichloromethane for acetylation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Geranic acid methyl ester
- Neric acid methyl ester
- Methyl geranate
Uniqueness
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
40772-82-5 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
methyl 8-acetyloxy-2,6-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C13H20O4/c1-10(8-9-17-12(3)14)6-5-7-11(2)13(15)16-4/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
RCOJCGOBAXLPAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC(=O)C)CCC=C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



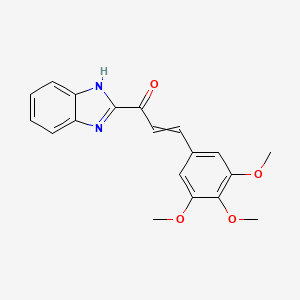
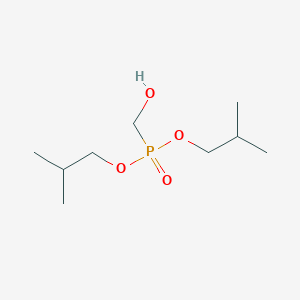

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

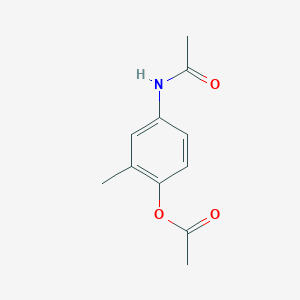
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

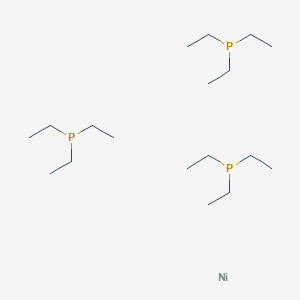
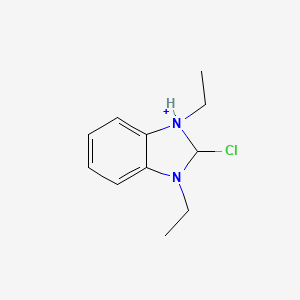
![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
